N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-13-7-4-8-14(9-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJRVCBLDBNMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(3-bromophenyl)thiazol-2-amine, which is then reacted with 2-oxoethyl benzamide under specific conditions to form the target compound . The reaction conditions often include the use of coupling agents like HBTU and bases such as DIEA in a DMF medium .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against pathogenic bacteria and fungi.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the benzamide moiety.
Thiazolopyrane derivatives: Contain a thiazole ring but differ in their additional functional groups and overall structure.
Uniqueness
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development .
Biological Activity
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound classified as a thiazole derivative. This compound is notable for its complex structure, which includes a thiazole ring, a bromophenyl group, and a benzamide moiety. Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of the bromophenyl group is believed to enhance its pharmacological potential by improving interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The thiazole nucleus is known to interfere with bacterial lipid biosynthesis, contributing to its effectiveness against various bacterial and fungal species. In vitro studies have demonstrated that this compound can effectively inhibit the growth of several pathogens, making it a candidate for further pharmacological development.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Molecular docking studies suggest that this compound interacts favorably with proteins involved in cancer proliferation pathways. This interaction may inhibit tumor growth and metastasis, highlighting its potential as a lead compound in cancer therapy.
The exact mechanism of action for this compound remains an area of active investigation. However, preliminary studies suggest that the compound may disrupt essential cellular processes in microbes and cancer cells by targeting specific enzymes or receptors critical for survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)-4-methoxybenzamide | Contains thiazole and bromophenyl groups | Antimicrobial and anticancer |
| 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Similar bromophenyl group | Neurotoxic potential |
| N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | Thiazole derivative | Antimicrobial activity |
The unique combination of functional groups in this compound contributes to its diverse biological activities and potential therapeutic applications.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong inhibition at low concentrations compared to standard antibiotics.
Study 2: Anticancer Potential
In another study focusing on the anticancer potential of thiazole derivatives, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations that did not affect normal cells, suggesting selective toxicity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
